methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate
Overview
Description
Methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate is an organic compound with the molecular formula C11H11NO4
Mechanism of Action
Mode of Action
It is known that many benzo[b][1,4]oxazin derivatives interact with their targets by forming covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
Benzo[b][1,4]oxazin derivatives are often involved in a wide range of biological processes, suggesting that they may affect multiple pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with ethyl acetoacetate in the presence of a catalyst such as piperidine acetate, followed by methylation using methyl iodide . The reaction is usually carried out under heating conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the oxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted oxazine derivatives.
Scientific Research Applications
Methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,4-dihydro-2-methyl-3-oxo-2H-benzo[b][1,4]oxazine-6-carboxylate
- Methyl 2-(6-fluoro-3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-2-yl)acetate
Uniqueness
Methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its oxazine ring system and ester functional group make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
methyl 2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-15-10(13)6-9-11(14)12-7-4-2-3-5-8(7)16-9/h2-5,9H,6H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHVFOBSOSTVJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(=O)NC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403194 | |
Record name | Methyl (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73219-44-0 | |
Record name | Methyl (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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